molecular formula C14H11NO5 B11810995 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11810995
M. Wt: 273.24 g/mol
InChI Key: VNNHSDCEKIZNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1267252-53-8) is a high-purity chemical compound with a molecular formula of C 14 H 11 NO 5 and a molecular weight of 273.24 g/mol . This complex heterocyclic compound features a 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold linked to a 2,3-dihydrobenzo[b][1,4]dioxin group, making it a valuable intermediate for medicinal chemistry and drug discovery research. The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a privileged structure in pharmaceutical development, known to contribute to significant biological activity. Scientific literature indicates that compounds containing this structural element are investigated for their potential as STING (Stimulator of Interferon Genes) inhibitors, which are a promising target in immunology and oncology for the treatment of autoimmune diseases and cancer . As such, this reagent serves as a critical building block for researchers designing and synthesizing novel small-molecule therapeutics in these fields. This product is provided for Research Use Only. It is strictly intended for laboratory research and is not certified for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C14H11NO5/c16-13-10(14(17)18)2-1-5-15(13)9-3-4-11-12(8-9)20-7-6-19-11/h1-5,8H,6-7H2,(H,17,18)

InChI Key

VNNHSDCEKIZNAO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CC=C(C3=O)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Overview

This method leverages the cyclocondensation of 3-arylglutaconic anhydrides with imines to construct the 1,6-dihydropyridin-2(3H)-one scaffold. The nitrogen substituent (dihydrodioxin group) is introduced via the imine component, while the carboxylic acid moiety originates from the anhydride.

Key Steps:

  • Imine Formation :

    • 6-Amino-2,3-dihydrobenzo[b]dioxine reacts with an aldehyde (e.g., formaldehyde) to generate the imine.

    • Example:

      6-Amino-dihydrodioxine+RCHOImine intermediate\text{6-Amino-dihydrodioxine} + \text{RCHO} \rightarrow \text{Imine intermediate}
  • Anhydride Preparation :

    • 3-Arylglutaconic acid (aryl = dihydrodioxin) undergoes cyclodehydration using trifluoroacetic anhydride to form the reactive anhydride.

  • Cyclocondensation :

    • The imine reacts with the anhydride in toluene or DMSO at 110°C, followed by decarboxylation to yield the dihydropyridinone core.

    • Reaction Conditions :

      • Solvent: Toluene or DMSO

      • Temperature: 110°C

      • Time: 16 hours.

  • Decarboxylation :

    • The intermediate Castagnoli–Cushman carboxylic acid undergoes a "forked" decarboxylation pathway, confirmed via deuterium incorporation studies.

Data Table: Representative Yields

Anhydride ComponentImine ComponentYield (%)
3-(Dihydrodioxin)glutaconic anhydrideFormaldehyde-derived imine85–91

Heterocyclization of Enamines and Cyanothioacetamide

Reaction Overview

This approach involves the cyclization of enamines derived from Meldrum’s acid derivatives with cyanothioacetamide to form the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core.

Key Steps:

  • Enamine Synthesis :

    • 6-Acetyl-2,3-dihydrobenzo[b]dioxine (from Friedel–Crafts acylation) reacts with aminomethylidene Meldrum’s acid to form the enamine.

  • Cyclization :

    • The enamine undergoes heterocyclization with cyanothioacetamide in basic conditions (KOH/EtOH), forming the pyridine ring.

    • Reaction Conditions :

      • Base: KOH

      • Solvent: Ethanol

      • Temperature: Reflux.

  • Acidification :

    • The product is acidified to precipitate the carboxylic acid derivative.

Data Table: Optimization Parameters

ParameterOptimal Value
Base Concentration1.5 eq KOH
Reaction Time4 hours
Yield68–72%

Coupling of Preformed Dihydrodioxin Amine with Pyridine Carboxylic Acid

Reaction Overview

This modular strategy involves synthesizing the dihydrodioxin and pyridine moieties separately, followed by coupling.

Key Steps:

  • Dihydrodioxin Amine Synthesis :

    • 2,3-Dihydroxybenzoic acid is esterified, alkylated with 1,2-dibromoethane, and hydrolyzed to 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid.

    • The carboxylic acid is converted to an acyl chloride (SOCl₂) and then to the amine via Hofmann rearrangement.

  • Pyridine Carboxylic Acid Preparation :

    • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid is synthesized via hydrolysis of its methyl ester (e.g., methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate).

  • Coupling Reaction :

    • The dihydrodioxin amine reacts with the pyridine carboxylic acid using peptide coupling reagents (e.g., HATU/DIPEA).

Data Table: Coupling Efficiency

Coupling ReagentSolventYield (%)
HATUDMF78
TBTUDCM65

Multi-Component Hantzsch-Type Synthesis

Reaction Overview

A modified Hantzsch synthesis assembles the dihydropyridine ring using a dihydrodioxin-containing aldehyde, β-ketoester, and ammonium acetate.

Key Steps:

  • Aldehyde Preparation :

    • 2,3-Dihydrobenzo[b][1,dioxine-6-carbaldehyde is synthesized via oxidation of 6-methyl-dihydrodioxine.

  • Cyclocondensation :

    • The aldehyde reacts with ethyl acetoacetate and ammonium acetate in ethanol under reflux.

    • Reaction Conditions :

      • Solvent: Ethanol

      • Temperature: Reflux

      • Time: 12 hours.

  • Oxidation :

    • The dihydropyridine product is oxidized to introduce the 2-oxo group (e.g., using KMnO₄).

Data Table: Reaction Outcomes

Aldehyde ComponentYield (%)
Dihydrodioxin-6-carbaldehyde61

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. .

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Insights :

  • Benzyl vs.
  • Dihydropyridine vs. Pyrrolidine : The six-membered dihydropyridine ring (target compound) offers greater conformational flexibility compared to the five-membered pyrrolidine analog , which may influence binding interactions in biological systems.
  • Carboxylic Acid vs. Carbonitrile : The carboxylic acid group (target compound) increases hydrophilicity and acidity (predicted pKa ~4.44 for pyrrolidine analog ), whereas carbonitrile derivatives (e.g., ) are more lipophilic.

Physicochemical Properties

Available data for key analogs:

Compound Name Melting Point (°C) Solubility Key Spectral Data (NMR)
1-Benzyl-2-oxo-dihydropyridine-3-carboxylic acid 128–130 Not reported ¹H NMR (DMSO-d6): δ 14.46 (s, COOH), 8.42–8.36 (m, H-4,6-py)
Pyrrolidine analog Not reported Not reported ¹³C NMR (DMSO-d6): δ 164.72 (COOH), 52.6 (–CH₂)
Target Compound Not reported Not reported No spectral data available

Key Observations :

  • The benzyl analog’s higher melting point (128–130°C) suggests stronger intermolecular forces compared to the target compound, though data for the latter is lacking .
  • The pyrrolidine analog’s molecular weight (263.25 g/mol) is slightly higher than the target compound’s inferred value, reflecting differences in ring saturation .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Reference
Acetic acid reflux70% aqueous, 6 h, no catalyst36
DCM/TEA catalysisRoom temperature, 16 h55
Microwave-assisted150°C, 30 min, DMF68

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Identify proton environments (e.g., dihydrodioxin protons at δ 4.2–4.5 ppm) and carbonyl carbons (δ 165–175 ppm). Discrepancies in expected shifts may arise from tautomerism .
  • IR : Confirm carboxylic acid (2500–3300 cm⁻¹ broad O-H stretch) and ketone (1680–1720 cm⁻¹ C=O) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calc. 263.25; observed 263.24) .

Note : Predicted properties (e.g., pKa = 4.44) should be experimentally verified via potentiometric titration .

Advanced: How can researchers resolve contradictions in NMR data between synthetic batches?

Methodological Answer:
Contradictions often stem from:

  • Tautomeric equilibria : The 2-oxo group enables keto-enol tautomerism, altering proton environments. Use variable-temperature NMR to assess dynamic exchange .
  • Residual solvents : DMF (δ 2.7–3.1 ppm) may obscure signals. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data are ambiguous .

Advanced: What methodological frameworks are used to evaluate its pharmacological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases (IC₅₀ determination) using fluorescence-based substrates .
  • Antimicrobial screening : Follow CLSI guidelines for MIC testing against Gram-positive/negative bacteria .
  • Molecular docking : Use software (AutoDock Vina) to predict binding to targets (e.g., COX-2) with the compound’s SMILES string as input .

Q. Table 2: Reported Biological Activities

ActivityTarget/ModelResultReference
Anti-inflammatoryCOX-2 inhibition (in vitro)IC₅₀ = 12 µM
AntimicrobialS. aureus (MIC)8 µg/mL
AntiviralInfluenza A (H1N1) plaque assay60% reduction

Advanced: How can reaction mechanisms for its derivatization be elucidated?

Methodological Answer:

  • Kinetic isotope effects : Replace H₂O with D₂O to probe proton transfer steps in hydrolysis .
  • DFT calculations : Model transition states (Gaussian 16) for nucleophilic substitution at the pyridine ring .
  • Trapping intermediates : Use in-situ IR to detect transient enolates during alkylation .

Advanced: What computational strategies predict its stability under varying pH and temperature?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate degradation pathways (e.g., decarboxylation) at 298–373 K .
  • pKa prediction tools : ADMET Predictor or ACD/Labs to model pH-dependent solubility .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .

Advanced: How to design experiments assessing its stability in biological matrices?

Methodological Answer:

  • Plasma stability : Incubate with human plasma (37°C, 24 h) and quantify via LC-MS/MS .
  • Microsomal metabolism : Use liver microsomes (CYP450 enzymes) to identify oxidative metabolites .
  • Photodegradation : Expose to UV light (λ = 254 nm) and track degradation kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.